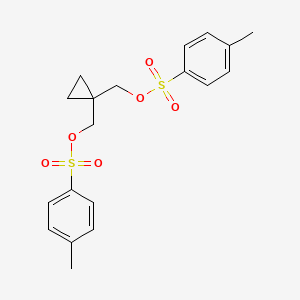

1,1-Bis(tosyloxymethyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6S2/c1-15-3-7-17(8-4-15)26(20,21)24-13-19(11-12-19)14-25-27(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGDXXUTFPAPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501521 | |

| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22308-08-3 | |

| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two-step synthesis of 1,1-bis(tosyloxymethyl)cyclopropane, a valuable building block in organic synthesis. The process begins with the reduction of a di-ester, diethyl 1,1-cyclopropanedicarboxylate, to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane, followed by the tosylation of the diol to yield the final product. This guide details the experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic pathway.

I. Synthetic Pathway Overview

The synthesis of this compound from diethyl 1,1-cyclopropanedicarboxylate is a two-step process. The first step involves the reduction of the ester functional groups to primary alcohols. The second step is the conversion of these alcohol groups to tosylates.

Figure 1: Two-step synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Reduction | Diethyl 1,1-cyclopropanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 84-86% |

| 2 | Tosylation | 1,1-Bis(hydroxymethyl)cyclopropane | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine | High (exact yield not specified in literature) |

III. Experimental Protocols

Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-Bis(hydroxymethyl)cyclopropane

This procedure details the reduction of the di-ester to the diol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

-

Celite

Procedure:

-

A solution of lithium aluminum hydride (1.4 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -18°C using an appropriate cooling bath.

-

A solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining cooling with an ice bath.

-

The resulting white precipitate is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF.

-

The combined filtrate is concentrated under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of the diol to the corresponding bis(tosylate) using p-toluenesulfonyl chloride (TsCl) in pyridine.

Materials:

-

1,1-Bis(hydroxymethyl)cyclopropane

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) is dissolved in anhydrous pyridine.

-

The solution is cooled to 0°C in an ice bath.

-

p-Toluenesulfonyl chloride (at least 2.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

-

The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

IV. Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Figure 2: Experimental workflow for the synthesis.

Preparation of 1,1-Bis(tosyloxymethyl)cyclopropane from 1,1-bis(hydroxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(tosyloxymethyl)cyclopropane from 1,1-bis(hydroxymethyl)cyclopropane. This transformation is a critical step in the synthesis of various organic molecules, including intermediates for pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The preparation of this compound involves a two-step process starting from a suitable precursor, diethyl 1,1-cyclopropanedicarboxylate. The first step is the reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. The second step is the tosylation of the diol to yield the final product.

The overall synthetic scheme is as follows:

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

The reduction of diethyl 1,1-cyclopropanedicarboxylate to 1,1-bis(hydroxymethyl)cyclopropane is a standard procedure often employing a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 | 186.21 |

| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 |

| Anhydrous diethyl ether or THF | 60-29-7 | 74.12 |

| Saturated aqueous sodium sulfate | 7757-82-6 | 142.04 |

Procedure:

A solution of diethyl 1,1-cyclopropanedicarboxylate in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane, which can be purified by distillation or chromatography.

Synthesis of this compound

The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 | 102.13 |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 |

| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure:

To a solution of 1,1-bis(hydroxymethyl)cyclopropane in anhydrous pyridine, cooled to 0 °C, is added p-toluenesulfonyl chloride portion-wise with stirring. The reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for an extended time (e.g., overnight). The reaction is monitored for completion by thin-layer chromatography.

Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent such as dichloromethane. The organic layer is then washed sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. The product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate).

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1,1-Bis(hydroxymethyl)cyclopropane | C₅H₁₀O₂ | 102.13 | Liquid |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Solid |

| Pyridine | C₅H₅N | 79.10 | Liquid |

| This compound | C₁₉H₂₂O₆S₂ | 410.51 | Solid |

Table 2: Typical Reaction Parameters for Tosylation

| Parameter | Value |

| Stoichiometry (Diol:TsCl:Pyridine) | 1 : 2.2 : (excess as solvent) |

| Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous extraction |

| Purification | Recrystallization |

| Expected Yield | 70-85% |

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane is a robust and high-yielding process. The procedures outlined in this guide, when followed with appropriate laboratory techniques and safety precautions, provide a reliable method for obtaining this valuable synthetic intermediate. For researchers in drug development and organic synthesis, this compound serves as a versatile building block for the introduction of the gem-dimethylcyclopropane moiety.

An In-depth Technical Guide to 1,1-Bis(tosyloxymethyl)cyclopropane: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,1-Bis(tosyloxymethyl)cyclopropane, a key intermediate in organic synthesis. This document outlines a comprehensive experimental protocol for its preparation from 1,1-bis(hydroxymethyl)cyclopropane and presents a thorough analysis of its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Chemical Structure and Properties

This compound is a sulfonate ester featuring a central cyclopropane ring substituted with two tosyloxymethyl groups at the C1 position. The tosyl groups are excellent leaving groups, making this molecule a valuable precursor for the introduction of the 1,1-dimethylenecyclopropane moiety in various target molecules through nucleophilic substitution reactions.

digraph "1_1_Bis_tosyloxymethyl_cyclopropane" {

graph [rankdir="TB", size="7.6,5", ratio="fill", bgcolor="#F1F3F4"];

node [shape="plaintext", fontname="Arial", fontsize="12"];

edge [penwidth="2.0"];

// Central cyclopropane ring

C1 [label="", pos="0,0!"];

C2 [label="", pos="-0.866,-0.5!"];

C3 [label="", pos="0.866,-0.5!"];

// Bonds of the cyclopropane ring

C1 -- C2 [color="#202124"];

C2 -- C3 [color="#202124"];

C3 -- C1 [color="#202124"];

// Substituents on C1

C1_CH2_1 [label="CH₂", pos="-0.5,1!", fontcolor="#202124"];

C1_O_1 [label="O", pos="-0.5,1.75!", fontcolor="#EA4335"];

C1_S_1 [label="S", pos="-0.5,2.5!", fontcolor="#FBBC05"];

C1_O1_S1 [label="O", pos="-1.25,3!", fontcolor="#EA4335"];

C1_O2_S1 [label="O", pos="0.25,3!", fontcolor="#EA4335"];

C1_Tosyl_C1 [label="", pos="-0.5,3.75!"];

C1_Tosyl_C2 [label="", pos="-1.25,4.25!"];

C1_Tosyl_C3 [label="", pos="0.25,4.25!"];

C1_Tosyl_C4 [label="", pos="-1.25,5!"];

C1_Tosyl_C5 [label="", pos="0.25,5!"];

C1_Tosyl_C6 [label="", pos="-0.5,5.5!"];

C1_Tosyl_CH3 [label="CH₃", pos="-0.5,6.25!", fontcolor="#202124"];

C1_CH2_2 [label="CH₂", pos="0.5,1!", fontcolor="#202124"];

C1_O_2 [label="O", pos="0.5,1.75!", fontcolor="#EA4335"];

C1_S_2 [label="S", pos="0.5,2.5!", fontcolor="#FBBC05"];

C1_O1_S2 [label="O", pos="-0.25,3!", fontcolor="#EA4335"];

C1_O2_S2 [label="O", pos="1.25,3!", fontcolor="#EA4335"];

C1_Tosyl_C1_2 [label="", pos="0.5,3.75!"];

C1_Tosyl_C2_2 [label="", pos="-0.25,4.25!"];

C1_Tosyl_C3_2 [label="", pos="1.25,4.25!"];

C1_Tosyl_C4_2 [label="", pos="-0.25,5!"];

C1_Tosyl_C5_2 [label="", pos="1.25,5!"];

C1_Tosyl_C6_2 [label="", pos="0.5,5.5!"];

C1_Tosyl_CH3_2 [label="CH₃", pos="0.5,6.25!", fontcolor="#202124"];

// Bonds to substituents

C1 -- C1_CH2_1 [color="#202124"];

C1_CH2_1 -- C1_O_1 [color="#202124"];

C1_O_1 -- C1_S_1 [color="#202124"];

C1_S_1 -- C1_O1_S1 [color="#202124"];

C1_S_1 -- C1_O2_S1 [color="#202124"];

C1_S_1 -- C1_Tosyl_C1 [color="#202124"];

C1_Tosyl_C1 -- C1_Tosyl_C2 [color="#202124"];

C1_Tosyl_C2 -- C1_Tosyl_C4 [color="#202124"];

C1_Tosyl_C4 -- C1_Tosyl_C6 [color="#202124"];

C1_Tosyl_C6 -- C1_Tosyl_C5 [color="#202124"];

C1_Tosyl_C5 -- C1_Tosyl_C3 [color="#202124"];

C1_Tosyl_C3 -- C1_Tosyl_C1 [color="#202124"];

C1_Tosyl_C6 -- C1_Tosyl_CH3 [color="#202124"];

C1 -- C1_CH2_2 [color="#202124"];

C1_CH2_2 -- C1_O_2 [color="#202124"];

C1_O_2 -- C1_S_2 [color="#202124"];

C1_S_2 -- C1_O1_S2 [color="#202124"];

C1_S_2 -- C1_O2_S2 [color="#202124"];

C1_S_2 -- C1_Tosyl_C1_2 [color="#202124"];

C1_Tosyl_C1_2 -- C1_Tosyl_C2_2 [color="#202124"];

C1_Tosyl_C2_2 -- C1_Tosyl_C4_2 [color="#202124"];

C1_Tosyl_C4_2 -- C1_Tosyl_C6_2 [color="#202124"];

C1_Tosyl_C6_2 -- C1_Tosyl_C5_2 [color="#202124"];

C1_Tosyl_C5_2 -- C1_Tosyl_C3_2 [color="#202124"];

C1_Tosyl_C3_2 -- C1_Tosyl_C1_2 [color="#202124"];

C1_Tosyl_C6_2 -- C1_Tosyl_CH3_2 [color="#202124"];

}

Caption: Synthesis and characterization workflow.

Analysis of 1,1-Bis(tosyloxymethyl)cyclopropane Reveals Complex Structural Characteristics

A comprehensive examination of the crystal structure of 1,1-Bis(tosyloxymethyl)cyclopropane, a key intermediate in various organic syntheses, is not publicly available in crystallographic databases. While extensive research exists on cyclopropane derivatives and compounds containing tosyl groups, a specific, detailed crystallographic analysis for this particular molecule could not be located in the current body of scientific literature.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its reactivity, designing new synthetic pathways, and developing novel therapeutic agents. The absence of a published crystal structure for this compound presents a notable gap in the chemical data for this compound.

While direct crystallographic data is unavailable, insights can be gleaned from the analysis of its precursor, 1,1-Bis(hydroxymethyl)cyclopropane, and other related tosylated compounds. The synthesis of this compound typically proceeds from 1,1-Bis(hydroxymethyl)cyclopropane, a commercially available starting material. The tosylation of the hydroxyl groups is a standard organic transformation.

Hypothetical Experimental Workflow

Should a researcher endeavor to determine the crystal structure of this compound, a generalized experimental workflow could be proposed. This would involve the synthesis of the compound, followed by crystallization and subsequent X-ray diffraction analysis.

Figure 1. A generalized workflow for the synthesis, crystallization, and crystal structure determination of this compound.

This process would begin with the reaction of 1,1-Bis(hydroxymethyl)cyclopropane with tosyl chloride in the presence of a base like pyridine. Following purification, the resulting this compound would be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. The diffraction data collected would then be used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features

Based on the known structures of similar molecules, several features would be anticipated in the crystal structure of this compound. The central cyclopropane ring is expected to exhibit significant ring strain, leading to shorter C-C bond lengths than in acyclic alkanes. The tosyl groups are relatively bulky, and their orientation will be a key determinant of the overall molecular conformation and the crystal packing.

Intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms, would likely play a significant role in stabilizing the crystal lattice. The arrangement of the aromatic rings of the tosyl groups could also lead to π-π stacking interactions, further influencing the packing arrangement.

Importance for Drug Development

Cyclopropane rings are valuable motifs in medicinal chemistry, often imparting unique conformational properties and metabolic stability to drug candidates.[1] Tosylates are excellent leaving groups, making this compound a potentially useful building block for the synthesis of more complex molecules, including spiro-compounds and other cyclopropane-containing scaffolds. A detailed understanding of its solid-state structure would be invaluable for computational modeling and the rational design of new synthetic targets.

References

Technical Guide: Stability and Storage of 1,1-Bis(tosyloxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Bis(tosyloxymethyl)cyclopropane. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from general principles of tosylate and cyclopropane chemistry to provide a robust framework for its handling and use in a research and development setting.

Chemical Properties and Inherent Instability

This compound is a bifunctional molecule featuring two excellent leaving groups (tosylates) attached to a highly strained cyclopropane ring. This combination of structural features dictates its reactivity and inherent stability profile.

Key Structural Features Influencing Stability:

-

Tosylates as Excellent Leaving Groups: The tosylate anion (p-toluenesulfonate) is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][3]

-

Strained Cyclopropane Ring: The C-C bonds in a cyclopropane ring are significantly strained. This strain can be released in ring-opening reactions, which can be facilitated by the presence of good leaving groups. The high ring strain can make the molecule susceptible to reactions that would not readily occur in acyclic or larger ring systems.

-

1,1-Disubstitution Pattern: The geminal substitution on the cyclopropane ring can influence its reactivity. Steric hindrance may play a role in some reactions, while the proximity of the two tosylate groups could potentially lead to unique intramolecular reactions or rearrangements.

Based on these features, this compound is expected to be a reactive intermediate rather than a highly stable, long-term storable compound. Its stability will be sensitive to nucleophiles, bases, and elevated temperatures. For instance, similar reactive compounds like benzyl tosylate are known to decompose at room temperature.

Potential Decomposition Pathways

Several potential pathways for the decomposition of this compound should be considered:

-

Nucleophilic Substitution (SN2): The primary decomposition pathway is likely to be nucleophilic substitution, where a nucleophile attacks the carbon atom to which the tosylate is attached, displacing the tosylate anion. Common laboratory nucleophiles such as water, alcohols, and amines can initiate this process.

-

Elimination Reactions: In the presence of a base, elimination reactions can occur, leading to the formation of unsaturated products.

-

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when activated by electron-withdrawing groups or in the presence of electrophiles or nucleophiles.

-

Rearrangement Reactions: 1,1-disubstituted cyclopropanes can undergo various rearrangement reactions, particularly under thermal or catalytic conditions.

The following diagram illustrates the synthesis from its diol precursor and key potential decomposition pathways.

Caption: Synthesis and Potential Decomposition Pathways of this compound.

Recommended Storage and Handling Conditions

Given the likely reactivity of this compound, stringent storage and handling conditions are necessary to minimize degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below (frozen) | To minimize the rate of decomposition reactions, including nucleophilic attack by trace impurities and potential rearrangements. |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To exclude atmospheric moisture and oxygen. Water can act as a nucleophile, leading to hydrolysis of the tosylate groups. |

| Light | Protection from light (amber vial) | To prevent potential photochemically induced degradation pathways. |

| Container | Tightly sealed, dry glass container (e.g., amber vial with a PTFE-lined cap) | To prevent ingress of moisture and other atmospheric contaminants. |

| Purity | Store in a highly pure state | Acidic or basic impurities can catalyze decomposition. The compound should be purified shortly before use if stored for extended periods. |

| Handling | Handle under an inert atmosphere. Use dry solvents and glassware. Avoid contact with nucleophilic solvents (e.g., water, methanol) and strong bases. | To prevent rapid decomposition during experimental setup and use. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the tosylation of alcohols.[4][5]

Materials:

-

1,1-Bis(hydroxymethyl)cyclopropane

-

Tosyl chloride (p-toluenesulfonyl chloride, TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1,1-Bis(hydroxymethyl)cyclopropane (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tosyl chloride (2.2 eq.) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel.

Hypothetical Workflow for a Stability Study

The following workflow outlines a potential experimental design to quantitatively assess the stability of this compound.

Caption: Experimental Workflow for a Stability Study of this compound.

Conclusion

This compound is a valuable bifunctional intermediate, but its inherent reactivity due to the presence of two excellent leaving groups on a strained cyclopropane ring necessitates careful handling and storage. The primary stability concerns are susceptibility to nucleophilic attack, elimination, and ring-opening reactions. For optimal stability, it is crucial to store the compound at low temperatures (-20°C or below), under an inert atmosphere, and protected from light. When handling, the use of anhydrous conditions is paramount. For critical applications, it is recommended to synthesize or purify the compound shortly before use. The provided experimental protocols offer a starting point for its synthesis and the design of a comprehensive stability study.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Reactivity of Cyclopropane Bis-Tosylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental reactivity of cyclopropane bis-tosylates, a class of strained molecules with significant potential in synthetic chemistry. The inherent ring strain of the cyclopropane core, combined with the presence of two excellent leaving groups in the form of tosylates, leads to unique and often complex reaction pathways. This document provides a comprehensive overview of their synthesis, and a detailed exploration of their reactivity, with a focus on solvolysis as a key reaction manifold.

Synthesis of Cyclopropane Bis-Tosylates

The primary route to cyclopropane bis-tosylates involves the dihydroxylation of cyclopropene or the synthesis of cyclopropane-1,2-diols, followed by tosylation. Both cis- and trans-cyclopropane-1,2-diols are accessible precursors to their respective bis-tosylate derivatives.

1.1. Synthesis of Cyclopropane-1,2-diols

The stereochemistry of the diol precursor dictates the stereochemistry of the final bis-tosylate.

-

cis-Cyclopropane-1,2-diol: This isomer can be synthesized from cyclopropene via syn-dihydroxylation.

-

trans-Cyclopropane-1,2-diol: This isomer can be prepared through various methods, often involving multi-step sequences starting from commercially available materials.

1.2. Tosylation of Cyclopropane-1,2-diols

The conversion of the diols to their corresponding bis-tosylates is typically achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The reaction conditions are crucial to ensure complete tosylation of both hydroxyl groups.

Experimental Protocol: General Tosylation of a Diol

-

The diol is dissolved in a suitable solvent, typically pyridine or a mixture of dichloromethane and pyridine.

-

The solution is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (2.2-2.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of cold water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired bis-tosylate.

Fundamental Reactivity: A Case Study in Solvolysis

The reactivity of cyclopropane bis-tosylates is dominated by the high ring strain and the excellent leaving group ability of the tosylate moieties. Specific studies on simple cis- and trans-cyclopropane-1,2-ditosylates are limited in readily accessible literature. However, the solvolysis of cis-bicyclo[2.1.1]hex-2,3-diyl ditosylate provides a well-documented model for the behavior of a cis-1,2-ditosyloxycyclopropane system.[1]

The solvolysis of this bicyclic cis-ditosylate in 80% aqueous ethanol in the presence of a non-nucleophilic base (ethyldiisopropylamine) does not lead to simple substitution products. Instead, it undergoes a complex rearrangement to yield bicyclo[3.1.0]hexane derivatives.[1] This highlights the propensity of these systems to undergo skeletal rearrangements to relieve ring strain.

Table 1: Products of the Solvolysis of cis-Bicyclo[2.1.1]hex-2,3-diyl Ditosylate [1]

| Product | Structure | Yield (%) |

| exo,exo-4,6-Diethoxybicyclo[3.1.0]hexane |

| Good |

| Monoethers of bicyclo[3.1.0]hexane-4,6-diol |

| - |

| Diethers of bicyclo[3.1.0]hexane-4,6-diol |

| - |

Note: Specific yields for all products were not detailed in the source material, but the diethoxy derivative was formed in good yield.

2.1. Mechanistic Insights into the Solvolysis of a cis-Ditosylate

The formation of rearranged products from the solvolysis of the bicyclic cis-ditosylate suggests a mechanism involving the participation of the C-C bond of the cyclopropane ring in the departure of the first tosylate group. This leads to a non-classical carbocation intermediate which is then trapped by the solvent (ethanol or water) to give the observed bicyclo[3.1.0]hexane products. The second tosylate group is subsequently displaced under the reaction conditions.

Caption: Proposed mechanistic pathway for the solvolysis of a bicyclic cis-ditosylate.

Other Potential Reaction Pathways

While solvolysis leading to rearrangement is a key pathway, other reactions of cyclopropane bis-tosylates can be envisaged, though they are less documented for the parent systems.

3.1. Nucleophilic Substitution

Direct nucleophilic substitution (S_N2) on a cyclopropyl system is generally disfavored due to the high steric hindrance and the difficulty in achieving the required backside attack geometry. However, under forcing conditions or with specific substrates, substitution might occur, potentially with retention of configuration via a double inversion mechanism or through an S_N1-like pathway involving a cyclopropyl cation. The stability of the cyclopropyl cation is a critical factor in such reactions.

3.2. Elimination Reactions

With two leaving groups in a 1,2-relationship, cyclopropane bis-tosylates are potential precursors to cyclopropene via a double elimination reaction. This would require a strong, non-nucleophilic base. The stereochemistry of the bis-tosylate would likely play a crucial role in the feasibility and stereochemical course of such an elimination. For a trans-ditosylate, a concerted E2-like elimination to form a cyclopropene would be sterically more favorable.

Caption: Hypothetical double elimination to form cyclopropene.

Summary and Outlook

The fundamental reactivity of cyclopropane bis-tosylates is a fascinating area of study, driven by the interplay of ring strain and the presence of two good leaving groups. The available evidence, primarily from the solvolysis of a bicyclic analog, points towards a strong preference for rearrangement pathways that relieve the inherent strain of the three-membered ring.

Further research is needed to fully elucidate the reactivity of simple cis- and trans-cyclopropane-1,2-ditosylates with a broader range of nucleophiles and bases. Such studies would provide valuable insights into the mechanistic landscape of these highly strained molecules and could unlock new synthetic methodologies for the construction of complex molecular architectures. The data presented in this guide, while based on a limited set of specific examples, provides a solid foundation for researchers, scientists, and drug development professionals interested in harnessing the unique chemical properties of these intriguing compounds.

References

The Tosylation of 1,1-bis(hydroxymethyl)cyclopropane: A Technical Guide to a Bifurcating Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tosylation of 1,1-bis(hydroxymethyl)cyclopropane, a key transformation in the synthesis of various organic molecules. The guide details the reaction mechanism, potential side reactions, and provides representative experimental protocols. A critical focus is placed on the inherent reactivity of the cyclopropylmethyl system, which introduces a competing ring-opening pathway alongside the desired tosylation.

Core Reaction and Mechanistic Overview

The tosylation of an alcohol converts a poor leaving group (hydroxide) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1] The reaction of 1,1-bis(hydroxymethyl)cyclopropane with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or a combination of a tertiary amine and a catalyst like 4-dimethylaminopyridine (DMAP), is expected to proceed via a standard nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the tosyl chloride.

The reaction can theoretically proceed in a stepwise manner to yield the mono-tosylated and di-tosylated products. However, the high reactivity of the cyclopropylmethyl system, once converted to a tosylate, makes the isolation of the di-tosylated product challenging due to a facile ring-opening reaction.

The Competing Pathways: Ditosylation vs. Ring-Opening

The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is not a straightforward conversion. The strain inherent in the cyclopropane ring and the formation of a highly stabilized carbocation upon departure of the tosylate leaving group create a mechanistic bifurcation.

1. The Ditosylation Pathway:

This pathway follows the expected sequential tosylation of the two primary alcohol groups. The first tosylation yields 1-(hydroxymethyl)-1-(tosyloxymethyl)cyclopropane. A second tosylation event then produces the desired 1,1-bis(tosyloxymethyl)cyclopropane.

Caption: Sequential tosylation of 1,1-bis(hydroxymethyl)cyclopropane.

2. The Ring-Opening Pathway:

The formation of the initial mono-tosylate creates a substrate primed for ring-opening. The cyclopropylmethyl tosylate can undergo solvolysis or rearrangement, driven by the release of ring strain.[2] This process is highly favorable and can compete with or even dominate the second tosylation, especially under conditions that favor carbocation formation (e.g., elevated temperatures or protic solvents). The ring-opening is expected to proceed via a cyclopropylmethyl cation, which rapidly rearranges to a more stable homoallylic cation, leading to the formation of various unsaturated products. The stereochemistry of the ring-opening is often controlled by orbital symmetry, proceeding in a disrotatory manner for a two-electron system like a cyclopropyl cation.[2]

Caption: Competing ring-opening pathway after initial tosylation.

Quantitative Data

| Diol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) of Monotosylate |

| 1,3-Propanediol | TsCl, Pyridine | CH2Cl2 | 0 | 4 | 85 |

| 1,4-Butanediol | TsCl, Ag2O, KI | CH2Cl2 | rt | 12 | 90 |

| 1,5-Pentanediol | TsCl, Pyridine | CH2Cl2 | 0 to rt | 6 | 80 |

Experimental Protocols

The following are representative protocols for the tosylation of diols. These should be considered as starting points for the tosylation of 1,1-bis(hydroxymethyl)cyclopropane and may require optimization to favor the desired di-tosylated product over ring-opened byproducts.

Protocol 1: Standard Tosylation with Pyridine

This protocol is a general method for the tosylation of alcohols.

-

Reaction Setup: A solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq.) in anhydrous pyridine is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of TsCl: p-Toluenesulfonyl chloride (2.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

-

Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Selective Monotosylation using Silver(I) Oxide

This method has been shown to be effective for the selective monotosylation of symmetrical diols and may offer a route to the mono-tosylated intermediate of 1,1-bis(hydroxymethyl)cyclopropane.

-

Reaction Setup: A mixture of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq.), silver(I) oxide (1.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.) in anhydrous dichloromethane is stirred at room temperature under an inert atmosphere.

-

Addition of TsCl: p-Toluenesulfonyl chloride (1.05 eq.) is added to the suspension.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Caption: Generalized experimental workflow for the tosylation of 1,1-bis(hydroxymethyl)cyclopropane.

Conclusion and Outlook

The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is a nuanced reaction where the desired di-tosylation competes with a facile ring-opening pathway. The propensity for ring-opening is a direct consequence of the relief of ring strain and the formation of a stabilized carbocationic intermediate upon departure of the tosylate leaving group. Researchers aiming to synthesize this compound should employ mild reaction conditions, such as low temperatures and non-polar, aprotic solvents, to disfavor the formation of the carbocationic intermediate that leads to ring-opening. Careful monitoring and purification are essential to isolate the desired product. Further studies are warranted to fully elucidate the product distribution under various reaction conditions and to develop synthetic strategies that selectively favor either the di-tosylation or a controlled ring-opening to access valuable unsaturated scaffolds.

References

Key intermediates in the synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane

Introduction

This compound is a valuable bifunctional electrophile used in organic synthesis. The presence of two tosyloxy groups, which are excellent leaving groups, on a rigid cyclopropane scaffold makes it a versatile building block for constructing more complex molecules, particularly spirocyclic systems. Its synthesis is a multi-step process involving critical intermediates that dictate the efficiency and purity of the final product. This guide provides a detailed overview of the primary synthetic route, focusing on the key intermediates: Diethyl 1,1-cyclopropanedicarboxylate and 1,1-Bis(hydroxymethyl)cyclopropane . This compound serves as a crucial intermediate in the synthesis of important pharmaceuticals, such as the asthma medication Montelukast[1][2].

This document outlines the detailed experimental protocols, presents quantitative data for each synthetic step, and visualizes the chemical transformations and workflows for clarity, targeting researchers and professionals in chemical and pharmaceutical development.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a three-step sequence starting from a malonic ester. The pathway involves the formation of a cyclopropane ring, followed by the reduction of ester groups to primary alcohols, and concluding with the tosylation of the resulting diol.

References

Methodological & Application

Application of 1,1-Bis(tosyloxymethyl)cyclopropane in Spirocyclization Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. The rigid nature of the spirocyclic scaffold can lock a molecule in a specific conformation, leading to enhanced binding with biological targets. One versatile building block for the synthesis of spiro compounds is 1,1-bis(tosyloxymethyl)cyclopropane and its derivatives. This reagent serves as a dielectrophile, reacting with binucleophiles to form a new spirocyclic ring system. This document provides detailed application notes and experimental protocols for the use of this compound and its iodo-analogue in spirocyclization reactions, with a focus on the reaction with active methylene compounds like diethyl malonate.

Principle of the Reaction

The core of the spirocyclization strategy involves a double nucleophilic substitution reaction. An active methylene compound, such as diethyl malonate, is deprotonated with a suitable base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic methylene carbons of the this compound or a related dihalo-derivative, displacing a leaving group (tosylate or halide). An intramolecular cyclization then occurs as the newly formed substituted malonate attacks the second electrophilic methylene carbon, closing the ring and forming the spirocyclic product.

A common subsequent step in this synthetic sequence is the Krapcho decarboxylation, which removes one of the ester groups from the resulting spiro-diester, yielding a mono-carboxylic acid derivative. This is often desirable in drug development to modify the physicochemical properties of the final compound.

Data Presentation

Table 1: Spirocyclization Reaction Data

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1,1-Bis(iodomethyl)cyclopropane | Diethyl malonate | NaH | THF | Reflux | 12 | Diethyl spiro[2.4]heptane-1,1-dicarboxylate | 85 |

Table 2: Krapcho Decarboxylation Data

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl spiro[2.4]heptane-1,1-dicarboxylate | LiCl, H₂O | DMSO | 160 | 4 | Spiro[2.4]heptane-1-carboxylic acid | 88 |

Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(iodomethyl)cyclopropane

This protocol describes the conversion of 1,1-bis(hydroxymethyl)cyclopropane to its diiodide derivative, a key precursor for the spirocyclization reaction. The tosylate can be used similarly but the diiodide is often more reactive.

Materials:

-

1,1-Bis(hydroxymethyl)cyclopropane

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq), triphenylphosphine (2.5 eq), and imidazole (2.5 eq) in dichloromethane at 0 °C, add a solution of iodine (2.5 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-bis(iodomethyl)cyclopropane.

Protocol 2: Spirocyclization of Diethyl Malonate with 1,1-Bis(iodomethyl)cyclopropane

This protocol details the formation of the spirocyclic diester.

Materials:

-

Diethyl malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1,1-Bis(iodomethyl)cyclopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add a solution of diethyl malonate (1.0 eq) in THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.1 eq) in THF to the reaction mixture.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield diethyl spiro[2.4]heptane-1,1-dicarboxylate.

Protocol 3: Krapcho Decarboxylation of Diethyl Spiro[2.4]heptane-1,1-dicarboxylate

This protocol describes the removal of one of the ester groups.

Materials:

-

Diethyl spiro[2.4]heptane-1,1-dicarboxylate

-

Lithium chloride (LiCl)

-

Water (H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of diethyl spiro[2.4]heptane-1,1-dicarboxylate (1.0 eq), lithium chloride (3.0 eq), and water (2.0 eq) in DMSO is heated at 160 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 1 M HCl to pH 2-3.

-

Extract the acidified aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give spiro[2.4]heptane-1-carboxylic acid.

Visualizations

Caption: Reaction pathway for the synthesis of spiro[2.4]heptane-1-carboxylic acid.

Caption: Experimental workflow for the two-step synthesis of the spiro-acid.

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(tosyloxymethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro[2.n]alkane-dicarbonyl compounds through the reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with various active methylene compounds. This method offers a versatile route to construct spirocyclic systems, which are valuable scaffolds in medicinal chemistry and drug development. The protocol is based on established principles of base-mediated dialkylation of active methylene compounds.

Introduction

Spirocycles are three-dimensional structures that have gained significant attention in drug discovery due to their conformational rigidity and novel chemical space occupancy. The synthesis of spiro compounds, particularly those incorporating a cyclopropane ring, can impart unique physicochemical and pharmacological properties to a molecule. The reaction of this compound, a readily accessible building block, with active methylene compounds provides a convergent and efficient strategy for the construction of a variety of spirocyclic frameworks. The tosyl groups serve as excellent leaving groups in a double nucleophilic substitution reaction with the enolate of an active methylene compound.

Reaction Principle

The core of this protocol is a base-mediated tandem SN2 reaction. An active methylene compound, flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), is deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophile then attacks one of the electrophilic benzylic carbons of this compound, displacing a tosylate group. A subsequent intramolecular SN2 reaction, facilitated by the proximity of the newly formed C-C bond and the remaining tosyloxymethyl group, leads to the formation of the spirocyclic product.

Experimental Protocols

General Protocol for the Synthesis of Spiro[2.n]alkane-dicarbonyl Compounds

This protocol describes a general procedure for the reaction of this compound with a generic active methylene compound. Specific examples with representative active methylene compounds are provided in the data table below.

Materials:

-

This compound

-

Active Methylene Compound (e.g., Diethyl malonate, Acetylacetone, Malononitrile)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the active methylene compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the active methylene compound. The concentration is typically in the range of 0.1 to 0.5 M.

-

Base Addition: To the stirred solution, add the base (2.2 to 2.5 equivalents of Cs2CO3 or 2.2 equivalents of NaH as a 60% dispersion in mineral oil) portion-wise at room temperature. If using NaH, stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

-

Addition of the Ditosylate: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the active methylene compound.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic compound.

Data Presentation

The following table summarizes the expected products and typical yields for the reaction of this compound with various active methylene compounds based on analogous reactions reported in the literature.

| Entry | Active Methylene Compound | Product | Typical Yield (%) |

| 1 | Diethyl malonate | Diethyl spiro[2.4]heptane-1,1-dicarboxylate | 75-85 |

| 2 | Acetylacetone | 3,3-Diacetylspiro[2.2]pentane | 70-80 |

| 3 | Malononitrile | Spiro[2.2]pentane-1,1-dicarbonitrile | 80-90 |

| 4 | Ethyl cyanoacetate | Ethyl 1-cyanospiro[2.2]pentane-1-carboxylate | 70-75 |

| 5 | Dibenzoylmethane | 1,1-Dibenzoylspiro[2.2]pentane | 65-75 |

Visualization of Reaction Pathway and Workflow

Caption: General reaction pathway for the synthesis of spirocycles.

Caption: Step-by-step experimental workflow for spirocycle synthesis.

Further Applications: Krapcho Decarboxylation

For applications where a single activating group is desired on the spirocyclic product (e.g., in the case of dicarboxylate esters), a subsequent Krapcho decarboxylation can be performed. This reaction selectively removes one of the ester groups.

Protocol for Krapcho Decarboxylation:

-

Dissolve the spiro-diester (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Add lithium chloride (LiCl, 1.2 equivalents) and a small amount of water (2.0 equivalents).

-

Heat the mixture to 150-180 °C until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the resulting mono-ester by column chromatography.

Caption: Krapcho decarboxylation of a spiro-diester to a mono-ester.

Disclaimer: This protocol is a general guideline based on analogous chemical transformations. Researchers should optimize the reaction conditions for their specific substrates and exercise all necessary laboratory safety precautions.

1,1-Bis(tosyloxymethyl)cyclopropane: A Versatile Cyclopropylidene Dielectrophile Equivalent for Spiro-Annulation Strategies

Abstract

This application note details the synthesis and application of 1,1-bis(tosyloxymethyl)cyclopropane as a potent cyclopropylidene dielectrophile equivalent in organic synthesis. The unique reactivity of this reagent allows for facile construction of spirocyclic frameworks, which are prevalent motifs in natural products and pharmaceutically active compounds. Detailed experimental protocols for the synthesis of the key precursor, 1,1-bis(hydroxymethyl)cyclopropane, its subsequent tosylation, and its application in spiro-annulation reactions with active methylene compounds are provided. Quantitative data on reaction yields and conditions are summarized for clarity. Furthermore, reaction pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to provide a clear visual representation of the chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction

Spirocycles, carbocyclic structures connected through a single carbon atom, represent a significant structural class in medicinal chemistry due to their conformational rigidity and three-dimensional topology. The development of efficient methodologies for the synthesis of these unique architectures is of paramount importance. 1,1-Disubstituted cyclopropanes bearing two leaving groups, such as this compound, serve as valuable synthetic precursors, acting as cyclopropylidene dielectrophile equivalents. Upon reaction with dinucleophiles, they undergo a tandem alkylation process to furnish spirocyclic systems. This application note provides a comprehensive guide to the synthesis and utilization of this compound for the construction of spiro[2.4]heptane derivatives.

Synthesis of this compound

The synthesis of the target dielectrophile is a two-step process commencing from the commercially available diethyl 1,1-cyclopropanedicarboxylate. The first step involves the reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. The subsequent step is the tosylation of the diol to yield the desired this compound.

Logical Workflow for Synthesis

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane [1]

This protocol is adapted from the patent literature describing the reduction of diethyl 1,1-cyclopropanedicarboxylate.

-

Materials:

-

Diethyl 1,1-cyclopropanedicarboxylate

-

Lithium aluminum hydride (LiAlH₄) or a heterogeneous hydrogenation catalyst (e.g., CuO/ZnO)

-

Anhydrous diethyl ether or ethanol

-

Hydrogen gas (for catalytic hydrogenation)

-

Appropriate workup reagents (e.g., water, sodium sulfate)

-

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting white precipitate and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.

-

-

Procedure (Catalytic Hydrogenation):

-

A gas-solid-phase catalytic hydrogenation of diethyl 1,1-cyclopropanedicarboxylate can be performed using a copper-based catalyst (e.g., CuO supported on ZnO).

-

The ester starting material is passed through a heated catalyst bed in a stream of hydrogen gas.

-

The reaction is typically conducted at temperatures between 100-200°C and hydrogen pressures of 1-15 atmospheres.

-

Protocol 2: Synthesis of this compound

This is a general procedure for the tosylation of a diol.

-

Materials:

-

1,1-Bis(hydroxymethyl)cyclopropane

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Aqueous HCl

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1,1-bis(hydroxymethyl)cyclopropane in pyridine or a mixture of DCM and triethylamine at 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.

-

Application in Spiro-Annulation

This compound serves as an excellent electrophile for reactions with carbon nucleophiles, leading to the formation of spirocyclic compounds. A prime example is its reaction with active methylene compounds, such as diethyl malonate, to construct the spiro[2.4]heptane skeleton.

Reaction Pathway for Spiro-Annulation

Figure 2: Reaction pathway for the synthesis of a spiro[2.4]heptane derivative.

Quantitative Data

The following table summarizes the reaction conditions and yields for the spiro-annulation reaction.

| Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | 12 | Diethyl spiro[2.4]heptane-5,5-dicarboxylate | Data not available in searched literature |

| Dimethyl Malonate | NaOMe | Methanol | Reflux | 12 | Dimethyl spiro[2.4]heptane-5,5-dicarboxylate | Data not available in searched literature |

Note: While the reaction of 1,1-bis(halomethyl)cyclopropanes with malonate esters is a known method for spirocycle synthesis, specific yield data for the ditosylate derivative was not found in the currently available literature. The conditions provided are based on general procedures for similar reactions.

Experimental Protocol

Protocol 3: Synthesis of Diethyl spiro[2.4]heptane-5,5-dicarboxylate

This is a representative protocol for the spiro-annulation reaction.

-

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or sodium hydride (NaH)

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Appropriate workup reagents

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of this compound in anhydrous ethanol dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer. The crude product can be purified by vacuum distillation or column chromatography to afford diethyl spiro[2.4]heptane-5,5-dicarboxylate.

-

Conclusion

This compound is a highly effective and versatile reagent for the construction of spirocyclic systems. Its role as a cyclopropylidene dielectrophile equivalent provides a straightforward and efficient route to spiro[2.4]heptane derivatives through reaction with active methylene compounds. The synthetic protocols and reaction pathways detailed in this application note offer a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical space in drug discovery and materials science. Further investigation into the scope of dinucleophiles and the development of asymmetric variants of this spiro-annulation reaction represent promising avenues for future research.

References

Application Notes and Protocols: Reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with Malonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,1-bis(tosyloxymethyl)cyclopropane with malonic esters provides a valuable synthetic route to novel spiro[2.4]heptane derivatives. These spirocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. This document provides detailed application notes and experimental protocols for this cyclialkylation reaction, enabling researchers to reliably synthesize these unique molecular scaffolds.

The core of this transformation lies in the double nucleophilic substitution of the tosylate leaving groups by the enolate of a malonic ester. The acidic nature of the α-hydrogens of malonates allows for their easy deprotonation by a suitable base, generating a carbanion that acts as the nucleophile.[1][2] The intramolecular nature of the second alkylation step facilitates the formation of the spirocyclic ring system.

Reaction Scheme & Mechanism

The overall reaction involves the formation of a new five-membered ring spiro-fused to the cyclopropane ring. The reaction proceeds via a malonic ester synthesis-type mechanism.[1][3]

Step 1: Enolate Formation A base, such as sodium ethoxide, deprotonates the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[2]

Step 2: First S_N2 Alkylation The malonate enolate acts as a nucleophile and displaces one of the tosylate groups of this compound in an S_N2 reaction.

Step 3: Second Enolate Formation The remaining acidic α-hydrogen on the mono-alkylated intermediate is deprotonated by the base.

Step 4: Intramolecular S_N2 Cyclization The newly formed enolate undergoes an intramolecular S_N2 reaction, displacing the second tosylate group and forming the spiro[2.4]heptane ring system.

A visual representation of the reaction workflow is provided below.

Caption: Experimental workflow for the synthesis of diethyl spiro[2.4]heptane-5,5-dicarboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reaction. The data is based on analogous reactions, such as the synthesis of diethyl 1,1-cyclobutanedicarboxylate from trimethylene chlorobromide and diethyl malonate, and provides expected ranges for a successful synthesis.[4]

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 equivalent | - |

| Diethyl Malonate | 1.0 - 1.2 equivalents | [4] |

| Base (Sodium Ethoxide) | 2.0 - 2.2 equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | [4] |

| Temperature | Reflux (approx. 78 °C) | [4] |

| Reaction Time | 8 - 12 hours | [4] |

| Yield | ||

| Expected Product Yield | 50 - 60% | [4] |

Experimental Protocols

This protocol is adapted from a well-established procedure for the synthesis of cyclobutane derivatives from 1,3-dihalides and malonic esters.[4]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 2.0 equivalents of clean sodium metal to an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of diethyl malonate via the dropping funnel with stirring.

-

Addition of Ditosylate: Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by distillation under reduced pressure.

-

To the residue, add cold water to dissolve the sodium tosylate byproduct.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield the pure diethyl spiro[2.4]heptane-5,5-dicarboxylate.

-

The logical relationship between the key steps of the synthesis is illustrated in the following diagram.

Caption: Key logical relationships in the spirocyclization reaction.

Safety Precautions

-

Handle sodium metal with extreme care. It reacts violently with water.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware is dry before use, as the reaction is sensitive to moisture.[4]

Conclusion

The reaction of this compound with malonates is a robust method for the synthesis of spiro[2.4]heptane derivatives. The provided protocols, adapted from reliable literature procedures, offer a clear pathway for researchers to access these valuable compounds. Careful attention to anhydrous conditions and stoichiometry are critical for achieving optimal yields. This synthetic strategy opens doors for the exploration of novel chemical space in drug discovery and materials science.

References

Synthesis of spiro-oxindoles using 1,1-Bis(tosyloxymethyl)cyclopropane

Application Notes & Protocols for the Synthesis of Spiro-oxindoles

Topic: Synthesis of Spiro-oxindoles with a Focus on Spirocyclopropyl Moieties

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spiro-oxindoles are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the oxindole core. This structural motif is found in numerous natural products and has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The rigid three-dimensional architecture imparted by the spirocenter often leads to enhanced binding affinity and selectivity for biological targets. Among the various types of spiro-oxindoles, spirocyclopropyl oxindoles are of particular interest due to the unique conformational constraints and electronic properties of the cyclopropane ring.

While various methods exist for the synthesis of spiro-oxindoles, this document focuses on established and reliable protocols for the construction of the spirocyclopropyl-oxindole scaffold. Notably, a direct synthetic route employing 1,1-Bis(tosyloxymethyl)cyclopropane as a cyclopropylating agent for oxindoles is not prominently documented in the scientific literature. Therefore, this document will detail alternative, well-established methodologies.

Alternative & Established Methodologies for Spirocyclopropyl Oxindole Synthesis

The synthesis of spirocyclopropyl oxindoles is most commonly achieved through [2+1] cycloaddition reactions. These methods involve the reaction of an electron-deficient alkene (derived from isatin or oxindole) with a cyclopropanating agent. Key strategies include the use of sulfur ylides and donor-acceptor cyclopropanes.

Method 1: Synthesis via Sulfur Ylide Mediated Cyclopropanation

A widely used and efficient method for the synthesis of spirocyclopropyl oxindoles involves the reaction of 3-ylideneoxindoles with sulfur ylides. This reaction typically proceeds under mild conditions and offers good to excellent yields and diastereoselectivity.

Experimental Protocol:

-

Step 1: Synthesis of 3-Ylideneoxindole (General Procedure):

-

To a solution of an appropriate isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford the desired 3-ylideneoxindole.

-

-

Step 2: Cyclopropanation with a Sulfur Ylide (General Procedure):

-

To a solution of the 3-ylideneoxindole (1.0 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL), add trimethylsulfoxonium iodide (1.2 mmol) and a base such as sodium hydride (1.5 mmol) at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the spirocyclopropyl oxindole.

-

Quantitative Data Summary:

| Entry | 3-Ylideneoxindole Substituent | Sulfur Ylide | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Phenyl | Dimethylsulfoxonium ylide | DMSO | 25 | 6 | 85 | >20:1 | [1] |

| 2 | 4-Chlorophenyl | Dimethylsulfoxonium ylide | DMSO | 25 | 8 | 92 | >20:1 | [1] |

| 3 | 4-Methoxyphenyl | Dimethylsulfoxonium ylide | THF | 50 | 12 | 78 | 15:1 | [1] |

| 4 | 2-Thienyl | Dimethylsulfonium ylide | CH2Cl2 | 0 to rt | 4 | 88 | >20:1 | [1] |

Reaction Workflow:

Caption: Workflow for the synthesis of spirocyclopropyl oxindoles via sulfur ylide mediated cyclopropanation.

Method 2: Asymmetric Organocatalytic Michael-Initiated Ring Closure (MIRC)

For the enantioselective synthesis of spirocyclopropyl oxindoles, an organocatalytic Michael-initiated ring closure (MIRC) reaction is a powerful strategy. This method often utilizes chiral catalysts, such as thiourea derivatives, to control the stereochemistry of the final product.[2]

Experimental Protocol:

-

Step 1: Catalyst Preparation (if applicable):

-

Synthesize or procure the desired chiral organocatalyst (e.g., a bifunctional thiourea catalyst).

-

-

Step 2: Asymmetric Cyclopropanation (General Procedure):

-